1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one
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Overview
Description
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an amino group attached to a cyclopropyl ring, which is further connected to a methylbutenone structure. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one involves several steps. . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one: This compound has a similar structure but differs in the position of the amino group and the double bond.
3-Methyl-3-buten-2-one: This compound lacks the amino and cyclopropyl groups, making it less versatile in terms of chemical reactivity.
The unique combination of the amino group, cyclopropyl ring, and methylbutenone structure in this compound provides it with distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8(10)7(9)6-3-4-6/h6-7H,1,3-4,9H2,2H3 |
InChI Key |
IAAPQGIADBGAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(C1CC1)N |
Origin of Product |
United States |
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